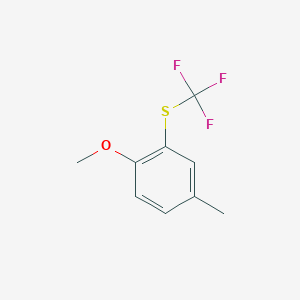
1-Methoxy-4-methyl-2-(trifluoromethylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethylthio group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Trifluoromethyl sulfone derivatives.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the methyl and thio functionalities.
2-Methoxy-5-nitrobenzotrifluoride: Contains a nitro group instead of the methyl and thio groups, leading to different reactivity and applications.
Uniqueness: 1-Methoxy-4-methyl-2-[(trifluoromethyl)thio]benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylthio group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H9F3OS |
|---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
1-methoxy-4-methyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-6-3-4-7(13-2)8(5-6)14-9(10,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
ASEONSQJOKRTJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















